molecular formula C23H29N5O B2912634 3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide CAS No. 1251625-20-3

3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide

カタログ番号: B2912634
CAS番号: 1251625-20-3
分子量: 391.519
InChIキー: UBZNAQRJFJWMII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at the 6-position with a 3,4-dimethylphenyl group and at the 3-position via a propanamide linker to a 4-methylcyclohexylamine moiety. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.

The compound’s design aligns with trends in high-nitrogen heterocyclic systems, which are valued in materials science and pharmaceuticals for their thermal stability and diverse reactivity profiles .

特性

IUPAC Name

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylcyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-15-4-8-19(9-5-15)24-23(29)13-12-22-26-25-21-11-10-20(27-28(21)22)18-7-6-16(2)17(3)14-18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZNAQRJFJWMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide is a member of the triazolopyridazine class of compounds. This class has garnered significant interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure characterized by:

  • A triazole ring fused to a pyridazine ring .
  • A propanamide group linked to a 4-methylcyclohexyl substituent.

The synthesis involves multiple steps:

  • Formation of Triazolopyridazine Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of Dimethylphenyl Group : Achieved through Friedel-Crafts acylation.
  • Attachment of Propanamide Moiety : Reaction with 4-methylcyclohexylamine to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated primarily through in vitro studies focusing on its cytotoxic effects and enzyme inhibition.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that derivatives of triazolo-pyridazine exhibit significant activity against various cancer cell lines. For instance:

  • A related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells .
  • The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against c-Met kinase, an important target in cancer therapy:

  • The most promising derivatives showed IC50 values comparable to known inhibitors like Foretinib, indicating strong potential for therapeutic applications .

The mechanism of action for this compound likely involves:

  • Binding to Specific Receptors : Modulating the activity of enzymes or receptors associated with cell proliferation and survival.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various biochemical pathways.

Case Studies

Several studies have highlighted the effectiveness of triazolo-pyridazine derivatives in preclinical models:

  • Cytotoxicity and Selectivity : A study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted therapies .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the triazole or pyridazine rings can significantly alter biological activity, underscoring the importance of structural optimization in drug development .

Comparative Analysis

The biological activity of 3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide can be compared with other similar compounds:

Compound NameIC50 (μM)TargetNotes
Compound 12e1.06c-MetSignificant cytotoxicity against A549
Compound 13b0.09c-MetHigh potency as an inhibitor
Compound X5.0c-MetModerate activity

類似化合物との比較

6-Position Modifications

  • Target Compound (3,4-Dimethylphenyl): The electron-donating methyl groups enhance lipophilicity and may stabilize π-stacking interactions in biological targets (e.g., enzyme active sites).
  • (Methoxy): The methoxy group introduces polarity, improving aqueous solubility but possibly reducing membrane permeability compared to the dimethylphenyl group. Its electron-donating nature could alter electronic properties of the core .
  • and (Pyrazole): The 3,5-dimethylpyrazole substituent offers hydrogen-bonding capability (via NH and aromatic N), which may enhance interactions with polar residues in proteins. However, steric hindrance from the pyrazole ring could limit binding in compact active sites .

Propanamide Tail Variations

  • Target Compound (4-Methylcyclohexyl): The 4-methyl group on the cyclohexyl ring introduces axial chirality, which could influence enantioselective interactions. The cyclohexyl group’s lipophilicity may improve blood-brain barrier penetration compared to aromatic substituents .
  • However, its larger size may increase metabolic vulnerability (e.g., oxidative cleavage) .
  • (Methylsulfanyl phenyl): The methylsulfanyl group’s electron-rich sulfur atom could participate in hydrophobic interactions or act as a metabolic soft spot (e.g., oxidation to sulfoxide). This group’s polarity is intermediate between cyclohexyl and benzimidazole .

Inferred Pharmacological and Physicochemical Profiles

Property Target Compound Compound Compound Compound
Lipophilicity (LogP) High (dimethylphenyl + cyclohexyl) Moderate (methoxy + benzimidazole) High (pyrazole + cyclohexyl) Moderate-high (methylsulfanyl phenyl)
Metabolic Stability Likely stable (steric shielding) Moderate (benzimidazole oxidation) Stable (pyrazole resistance) Lower (sulfanyl group oxidation)
Solubility Low (high lipophilicity) Moderate (polar methoxy) Low Moderate (sulfur polarity)
Target Selectivity Potential for CNS targets (cyclohexyl) Kinase or GPCR focus (benzimidazole) Enzymes with polar pockets (pyrazole) Diverse (balanced substituents)

Research Implications and Limitations

The target compound’s combination of a dimethylphenyl group and methylcyclohexyl tail suggests optimization for central nervous system (CNS) applications, where lipophilicity and conformational rigidity are critical . However, direct comparisons are hindered by the absence of explicit bioactivity data in the evidence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。